Product packaging for Methyl 5-Fluoropyridine-2-carboxylate(Cat. No.:CAS No. 107504-07-4)

Methyl 5-Fluoropyridine-2-carboxylate

Cat. No.: B025819
CAS No.: 107504-07-4
M. Wt: 155.13 g/mol
InChI Key: KCMBKUFSDZMQEM-UHFFFAOYSA-N
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Description

Methyl 5-fluoropyridine-2-carboxylate (CAS: 107504-07-4) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.126 g/mol . It is a methyl ester featuring a fluorine substituent at the 5-position of the pyridine ring, contributing to its unique electronic and steric properties. Key physical properties include a density of 1.2 g/cm³, boiling point of 217.2°C at 760 mmHg, and a flash point of 85.1°C .

The compound is widely utilized in research settings as a building block for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its high purity (>97.00%) and stability under specific storage conditions (e.g., −80°C for up to 6 months) make it suitable for precise experimental applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B025819 Methyl 5-Fluoropyridine-2-carboxylate CAS No. 107504-07-4

Properties

IUPAC Name

methyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMBKUFSDZMQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630088
Record name Methyl 5-fluoropyridine-2-carboxylate
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107504-07-4
Record name 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107504-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 5-fluoropyridine-2-carboxylate
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Record name methyl 5-fluoropyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Scientific Research Applications

Methyl 5-fluoropyridine-2-carboxylate finds applications across various fields:

Pharmaceutical Chemistry

MFPC serves as a building block in the synthesis of pharmaceutical agents, particularly in developing compounds with antimicrobial and anticancer properties. Its unique structure allows for modifications that enhance biological activity.

Agricultural Chemistry

The compound is explored for use in agrochemicals, particularly as a precursor to herbicides and pesticides. Its fluorinated nature improves stability and efficacy against pests.

Material Science

In material science, MFPC is utilized in developing new polymers and materials with enhanced properties due to its fluorine content, which can impart unique physical characteristics.

Recent studies have indicated that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of MFPC have significant antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Preliminary studies suggest that MFPC may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical ChemistryBuilding block for drug synthesis; potential anticancer agents
Agricultural ChemistryPrecursor for herbicides/pesticides; improved efficacy
Material ScienceDevelopment of fluorinated polymers; enhanced material properties
Biological ActivityAntimicrobial and anticancer properties; ongoing research

Case Studies

Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of MFPC against bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting potential for new antimicrobial agents.

Case Study 2: Anticancer Activity
Research conducted at a leading pharmaceutical institution explored the effects of MFPC on breast cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, prompting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. This can result in the modulation of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 107504-07-4 C₇H₆FNO₂ 155.126 5-F, methyl ester Pharmaceuticals, agrochemicals
Ethyl 5-fluoropyridine-2-carboxylate 148541-70-2 C₈H₈FNO₂ 169.15 5-F, ethyl ester Stable intermediates
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate - C₈H₅ClF₃NO₂ ~239.5 3-Cl, 5-CF₃ Agrochemicals
Methyl 5-(2-fluoro-5-iodo-4-methoxyphenyl)-4-methylpyridine-2-carboxylate 1374135-71-3 C₁₅H₁₃FINO₃ 401.176 Aryl-I, 4-CH₃, 2-OCH₃ Radiolabeling, drug discovery
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate - C₉H₉FN₂O₂ 196.18 2-NH₂, acrylate Materials science

Biological Activity

Methyl 5-Fluoropyridine-2-carboxylate (C₇H₄FNO₂) is an organic compound notable for its unique structure, which includes a fluorine atom at the 5-position of the pyridine ring and a methyl ester at the 2-position. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its fluorination pattern , which enhances its chemical reactivity and biological properties. The presence of the fluorine atom can influence interactions with biological targets, potentially affecting binding affinities and selectivity towards enzymes and receptors.

The mechanism of action for this compound involves its interaction with various molecular targets. The fluorine atom plays a critical role in modulating biological pathways, leading to pharmacological effects. Some studies suggest that compounds with similar structures can interact with enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties . For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

A study highlighted that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL , indicating potent antibacterial activity compared to standard antibiotics like linezolid .

CompoundMIC (µg/mL)Activity
This compound0.25Strong antibacterial
Linezolid2.00Standard control

Anticancer Potential

This compound has also been explored for its anticancer potential . Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, with some exhibiting selective toxicity towards cancerous cells while sparing normal cells. For example, one derivative demonstrated an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, highlighting its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Evaluation : A series of derivatives based on this compound were synthesized and tested for their antimicrobial activity. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives could significantly inhibit the growth of cancer cells while showing minimal cytotoxicity to non-cancerous cells. This selectivity is essential for developing effective cancer therapies with reduced side effects .

Research Applications

This compound serves as a valuable building block in the synthesis of complex fluorinated compounds used in medicinal chemistry and materials science. Its unique properties make it suitable for developing radiolabeled molecules for imaging studies and biochemical assays .

Moreover, its applications extend to agrochemicals, where fluorination can enhance the biological activity and stability of products used in agriculture.

Q & A

Q. What are the common synthetic routes for Methyl 5-Fluoropyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorination of pyridine precursors using agents like KF/18-crown-6 or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the fluorine substituent . Diastereoselective methods, such as those involving chiral auxiliaries or catalysts, may enhance enantiomeric purity . Yield optimization requires precise control of temperature (e.g., 60–80°C for fluorination), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Chromatographic purification is often necessary to isolate the esterified product .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and esterification .
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and confirm structural assignments . Elemental analysis (C, H, N) is recommended for purity assessment .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Based on safety data sheets for structurally similar compounds:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Work in a fume hood to prevent inhalation of toxic fumes, especially during heating .
  • Store in a cool, dry environment away from ignition sources.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer: Solubility tests in polar (e.g., DMSO, methanol) and nonpolar (e.g., hexane) solvents should be conducted via gravimetric analysis. Stability studies under acidic/basic conditions (e.g., HCl/NaOH) and thermal stress (TGA/DSC) can identify decomposition pathways . Hydrolysis of the ester group in aqueous media is a critical stability concern, requiring pH-controlled storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound derivatives?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity) can be addressed via:

  • Isotopic labeling (e.g., deuterated solvents) to track reaction pathways .
  • Computational modeling (DFT) to compare activation energies of competing pathways .
  • Kinetic profiling under varying temperatures to identify rate-determining steps .

Q. What strategies optimize the diastereoselectivity of this compound in multicomponent reactions?

Methodological Answer:

  • Use chiral catalysts (e.g., BINOL-derived ligands) to induce asymmetric induction .
  • Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to favor specific transition states.
  • Screen additives (e.g., Lewis acids like ZnCl₂) to stabilize intermediates and enhance selectivity .

Q. How can researchers develop robust HPLC/GC-MS methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for HPLC .
  • Derivatize the compound (e.g., silylation for GC-MS) to improve volatility and detection limits.
  • Validate methods using spiked recovery experiments and calibration curves (R² > 0.99) .

Q. What bioactivity studies support the potential of this compound as a pharmacophore?

Methodological Answer:

  • Screen against enzyme targets (e.g., kinases) using fluorescence-based assays .
  • Perform molecular docking to predict binding affinity to receptors (e.g., GABAₐ) .
  • Evaluate cytotoxicity in cell lines (e.g., HEK293) to establish therapeutic indices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity or bioactivity data for this compound?

Methodological Answer:

  • Replicate experiments using standardized protocols (e.g., OECD guidelines) .
  • Cross-validate results with orthogonal assays (e.g., MTT vs. LDH release for cytotoxicity).
  • Publish raw datasets and statistical analyses (e.g., ANOVA) to facilitate meta-analyses .

Applications in Drug Discovery

Q. What structural modifications enhance the drug-likeness of this compound derivatives?

Methodological Answer:

  • Introduce bioisosteres (e.g., replacing fluorine with trifluoromethyl) to improve metabolic stability .
  • Optimize logP values (<5) via substituent tuning to enhance permeability .
  • Conduct SAR studies to correlate substituent positions with target affinity .

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